molecular formula C11H10N2O3 B8422374 5-(2,5-Dimethyl-4-nitrophenyl)oxazole

5-(2,5-Dimethyl-4-nitrophenyl)oxazole

Cat. No. B8422374
M. Wt: 218.21 g/mol
InChI Key: CCELVPXXJGNLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2,5-Dimethyl-4-nitrophenyl)oxazole is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(2,5-Dimethyl-4-nitrophenyl)oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,5-Dimethyl-4-nitrophenyl)oxazole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(2,5-Dimethyl-4-nitrophenyl)oxazole

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

5-(2,5-dimethyl-4-nitrophenyl)-1,3-oxazole

InChI

InChI=1S/C11H10N2O3/c1-7-4-10(13(14)15)8(2)3-9(7)11-5-12-6-16-11/h3-6H,1-2H3

InChI Key

CCELVPXXJGNLNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C)C2=CN=CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a mixture of 2,5-dimethyl-4-nitrobenzaldehyde (75 mg, 0.42 mmol) and toluenesulfonylmethyl isocyanide (TOSMIC) (98 mg, 0.5 mmol) in methanol (2 mL), was added sodium methoxide (68 mg, 1.26 mmol). The mixture was sealed and heated at 90° C. for 15 hr. The reaction mixture was concentrated and partitioned between water and ethyl acetate. The organic layer was separated, dried over sodium sulfate and concentrated. The 5-(2,5-Dimethyl-4-nitrophenyl)oxazole obtained was used in the next step without purification.
Name
2,5-dimethyl-4-nitrobenzaldehyde
Quantity
75 mg
Type
reactant
Reaction Step One
Name
toluenesulfonylmethyl isocyanide
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
68 mg
Type
reactant
Reaction Step Two

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